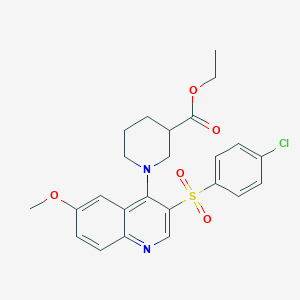

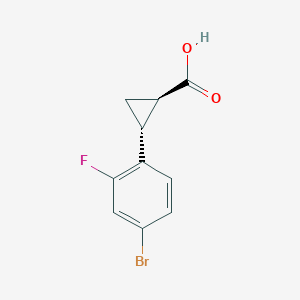

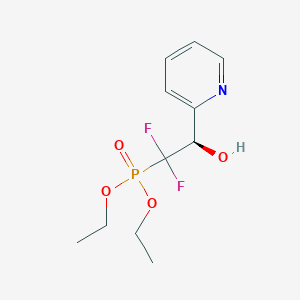

![molecular formula C15H13FN2S B2594106 2-{[(2-fluorofenil)metil]sulfanil}-5-metil-1H-1,3-benzodiazol CAS No. 449813-24-5](/img/structure/B2594106.png)

2-{[(2-fluorofenil)metil]sulfanil}-5-metil-1H-1,3-benzodiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole” is a chemical compound with immense potential for scientific research. Its versatile nature allows for various applications in fields like medicine, pharmacology, and material science .

Chemical Reactions Analysis

The interaction of similar heterocycles with morpholine or hydrazine has been shown to result in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de benzimidazol se han estudiado ampliamente por sus posibles propiedades anticancerígenas. Pueden interactuar con biopolímeros dentro del sistema vivo debido a su similitud estructural con nucleótidos naturales . Esta interacción puede interrumpir los procesos de replicación y transcripción de las células cancerosas, lo que lleva a su apoptosis o muerte celular programada.

Actividad Antiviral y Anti-VIH

Algunos compuestos de benzimidazol han mostrado resultados prometedores en la inhibición de la replicación de varios virus de ARN y ADN, incluido el VIH . Su capacidad para interferir con las enzimas virales cruciales para el ciclo de vida de estos patógenos los convierte en candidatos potenciales para el desarrollo de fármacos antivirales.

Actividad Antihelmíntica y Antiprotozoaria

El núcleo de benzimidazol es eficaz contra los gusanos parásitos y los protozoos, lo que lo hace valioso en el tratamiento de infecciones causadas por estos organismos . Actúa sobre la proteína tubulina de los parásitos, que es esencial para su supervivencia, lo que lleva a su eliminación.

Actividad Antimicrobiana

Se han sintetizado y probado derivados de benzimidazol por sus propiedades antimicrobianas, mostrando efectividad contra bacterias como Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa y Klebsiella pneumoniae . Estos compuestos pueden servir como un andamiaje para desarrollar nuevos antibióticos para combatir cepas resistentes de bacterias.

Propiedades Antioxidantes

Algunos compuestos de benzimidazol exhiben actividades antioxidantes, que son comparables al ácido ascórbico . Los antioxidantes son cruciales para proteger las células del estrés oxidativo, que puede conducir a enfermedades crónicas como el cáncer y las enfermedades cardíacas.

Aplicaciones Cardiovasculares

Los derivados de benzimidazol se han explorado por sus efectos cardiovasculares, incluidas las actividades antihipertensivas y antiarrítmicas . Pueden modular el sistema cardiovascular al interactuar con varios receptores y enzimas, ofreciendo posibles beneficios terapéuticos para las afecciones relacionadas con el corazón.

Efectos Antiinflamatorios y Analgésicos

Estos compuestos han demostrado poseer efectos antiinflamatorios y analgésicos, que pueden ser beneficiosos en el tratamiento del dolor crónico y las enfermedades inflamatorias . Al inhibir la producción de mediadores inflamatorios, los derivados de benzimidazol pueden reducir la inflamación y aliviar el dolor.

Potencial Antidiabético

La investigación ha indicado que los derivados de benzimidazol pueden tener propiedades antidiabéticas al influir en las vías metabólicas involucradas en la regulación de la glucosa . Podrían proporcionar un nuevo enfoque para el manejo de la diabetes y sus complicaciones.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFYSWXAAZSBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)

![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2594045.png)